molecular formula C8H17NO B15367957 3-Isopropoxy-2,4-dimethyl-azetidine

3-Isopropoxy-2,4-dimethyl-azetidine

Cat. No.: B15367957
M. Wt: 143.23 g/mol
InChI Key: KKUNTUKNUNLMKE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azetidine (B1206935) Ring Synthesis

The synthesis of the azetidine ring has been a long-standing challenge in organic chemistry. Early methods were often limited in scope and efficiency. Over the years, a variety of synthetic strategies have been developed to construct this strained ring system. These methods can be broadly categorized into several key approaches:

Intramolecular Cyclization: This is a common strategy that involves the formation of a carbon-nitrogen bond to close the ring. This can be achieved through nucleophilic substitution of a γ-haloamine or by the reductive cyclization of β-haloalkylimines. magtech.com.cn

[2+2] Cycloaddition: This approach involves the reaction of an imine with an alkene or ketene. Photochemical [2+2] cycloadditions of imines and alkenes have emerged as a powerful tool for azetidine synthesis. magtech.com.cn More recently, visible-light-mediated aza-Paterno-Büchi reactions have provided a highly efficient and direct route to azetidines. rsc.org

Ring Expansion and Contraction: Azetidines can be synthesized through the ring expansion of smaller rings, such as aziridines, or the ring contraction of larger, five-membered heterocycles. magtech.com.cn

Modern Synthetic Methods: Recent advancements have introduced novel and more efficient methods, including palladium-catalyzed intramolecular C-H amination, titanium-mediated Kulinkovich-type couplings, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

Overview of Azetidine's Role in Modern Heterocyclic Chemistry and Organic Synthesis

Azetidines serve as valuable building blocks in modern organic synthesis and are key components in many biologically active molecules. rsc.orgrsc.orgresearchwithrutgers.com Their importance stems from several key features:

Unique Structural Scaffold: The rigid, four-membered ring of azetidine provides a unique three-dimensional structure that can be exploited in drug design to enhance binding to biological targets. acs.org

Synthetic Intermediates: The ring strain of azetidines makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic amines that would be difficult to synthesize otherwise. rsc.org

Bioisosteres: Azetidines can act as bioisosteres for other cyclic and acyclic moieties in drug molecules, offering a way to modulate physicochemical properties such as metabolic stability and solubility. nih.gov

Catalysis: Chiral azetidine derivatives have been employed as ligands in asymmetric catalysis, demonstrating their utility beyond being simple structural components. rsc.org

The prevalence of the azetidine motif in pharmaceuticals, such as the anticoagulant ximelagatran (B1683401) and the antibiotic delafloxacin, underscores its significance in medicinal chemistry. acs.org

Rationale for Investigating 3-Isopropoxy-2,4-dimethyl-azetidine: Unique Structural Features and Synthetic Challenges

While the azetidine core itself is of great interest, the introduction of substituents onto the ring dramatically expands its chemical space and potential applications. The specific compound, this compound, presents a unique combination of structural features that warrant investigation:

Stereochemistry: The presence of substituents at the 2 and 4 positions, as well as the 3-position, introduces multiple stereocenters. The control of the relative stereochemistry (cis/trans) of the methyl groups and the configuration of the isopropoxy group is a significant synthetic challenge. The synthesis of 2,3-disubstituted azetidines, in particular, is considered a difficult task. acs.org

Electronic Effects: The electron-donating isopropoxy group at the 3-position can influence the reactivity of the azetidine ring, potentially affecting the basicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack.

Steric Hindrance: The methyl groups at the 2 and 4 positions, flanking the isopropoxy group, introduce steric bulk. This steric hindrance can influence the conformation of the ring and its ability to interact with other molecules.

The synthesis of such a polysubstituted azetidine would likely require a highly controlled and stereoselective synthetic route. Challenges could include achieving the desired regioselectivity and stereoselectivity during ring formation and functionalization.

Current Research Landscape and Gaps in Substituted Azetidine Chemistry

The field of substituted azetidine chemistry is an active area of research, with a continuous stream of new synthetic methods being developed. rsc.org However, several gaps and challenges remain:

General and Stereoselective Syntheses: While numerous methods exist for the synthesis of azetidines, general and highly stereoselective methods for the preparation of polysubstituted derivatives are still sought after. acs.org

Functional Group Tolerance: Many existing synthetic methods have limitations regarding the types of functional groups that can be tolerated in the starting materials. Developing more robust and tolerant methods is a key objective.

Understanding Structure-Activity Relationships: For many substituted azetidines, the relationship between their specific substitution pattern and their biological activity or chemical reactivity is not well understood.

The investigation of novel, specifically substituted azetidines like this compound is crucial for filling these gaps. The development of a successful synthesis for this compound would not only provide a new molecular entity but could also contribute to the development of more general and predictable synthetic strategies for this important class of heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2,4-dimethyl-3-propan-2-yloxyazetidine

InChI

InChI=1S/C8H17NO/c1-5(2)10-8-6(3)9-7(8)4/h5-9H,1-4H3

InChI Key

KKUNTUKNUNLMKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(N1)C)OC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Isopropoxy 2,4 Dimethyl Azetidine

Retrosynthetic Analysis of 3-Isopropoxy-2,4-dimethyl-azetidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This approach allows for the logical planning of a synthetic route.

For this compound, the primary retrosynthetic disconnections involve breaking the C-N bonds of the azetidine (B1206935) ring. The most common and strategically sound disconnections are at the N1-C2 and N1-C4 bonds, which typically correspond to an intramolecular cyclization of a linear precursor.

Figure 1: Retrosynthetic Analysis of this compound

This flowchart illustrates the primary retrosynthetic approach, identifying key linear precursors.

This analysis points to two main types of acyclic precursors:

γ-Amino alcohol (I): A 4-amino-3-isopropoxy-2-methylpentan-1-ol derivative. In the forward synthesis, the terminal hydroxyl group would be converted into a suitable leaving group (e.g., mesylate, tosylate, or halide) to facilitate intramolecular nucleophilic substitution by the amine.

γ-Haloamine (II): A 1-amino-2-isopropoxy-3-methyl-4-halobutane derivative. This precursor is primed for direct intramolecular cyclization upon deprotonation of the amine or under thermal conditions. The displacement of a leaving group by a nitrogen atom is a foundational and frequently employed method for constructing the azetidine ring. clockss.org

Further deconstruction of these precursors would lead to simpler starting materials such as substituted aldehydes, ketones, and amino acids.

Ring-Forming Strategies for the Azetidine Core

The construction of the strained four-membered azetidine ring is a significant synthetic challenge. clockss.org Several modern strategies have been developed to address this, ranging from classical cyclizations to advanced photocatalytic and strain-release-driven methods.

Intramolecular cyclization is a direct and reliable method for forming the azetidine ring from a suitably functionalized linear precursor. magtech.com.cn This typically involves a nucleophilic attack by a nitrogen atom on an electrophilic carbon center at the γ-position.

Nucleophilic Displacement: This is the most common intramolecular approach, where a γ-amino alcohol or γ-haloamine serves as the key precursor. clockss.orgnih.gov The reaction involves an SN2 reaction where the amine nitrogen displaces a leaving group (e.g., halide, mesylate) to form the ring. nih.gov Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to substituted azetidines. nih.govfrontiersin.org This method is tolerant of various functional groups, making it a versatile tool. frontiersin.org

Reductive Cyclization: This strategy can involve the cyclization of precursors like γ-azido ketones or β-amino ketones. The reduction of the azide (B81097) or the imine formed in situ generates a nucleophilic amine that subsequently attacks an electrophilic carbon to close the ring.

Precursor TypeReagents and ConditionsProductYieldReference
cis-3,4-Epoxy amineLa(OTf)₃ (5 mol%), (CH₂Cl)₂, reflux3-HydroxyazetidineHigh nih.govfrontiersin.org
γ-HaloamineBase (e.g., NaHCO₃), Solvent (e.g., MeCN)AzetidineVariable clockss.orgbham.ac.uk
N-Trityl-2-amino-4-bromobutanoateHeatAzetidine derivativeGood researchgate.net

This table presents examples of intramolecular cyclization strategies for azetidine synthesis.

These strategies involve the construction of the azetidine ring by combining two separate molecular components in a single step.

[2+2] Cycloadditions (Aza Paternò-Büchi Reaction): This photochemical reaction between an imine and an alkene is one of the most direct methods for synthesizing functionalized azetidines. researchgate.netresearchgate.net Traditionally, this reaction required high-energy UV light. researchgate.net However, recent advancements have enabled the use of visible-light photocatalysis, which offers milder conditions and broader substrate scope. researchgate.netnih.gov In these reactions, a photocatalyst (often iridium-based) absorbs visible light and transfers energy to an imine precursor (such as a 2-isoxazoline-3-carboxylate), promoting it to a triplet excited state. researchgate.netnih.gov This excited state then undergoes a [2+2] cycloaddition with a wide range of alkenes to form the azetidine ring. researchgate.netresearchgate.netnih.gov This approach is noted for its operational simplicity and the ability to construct highly functionalized azetidines. nih.gov

To synthesize the 2,4-dimethyl substituted core of the target molecule, a potential pathway would involve the cycloaddition of an ethylidene-imine with propene.

Imine ComponentAlkene ComponentCatalyst/ConditionsProductYieldReference
2-Isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)₃], Blue LEDFunctionalized Azetidine98%
2-Isoxazoline-3-carboxylate1-Hexenefac-[Ir(dFppy)₃], Blue LEDFunctionalized Azetidine99%
1,3-Dimethyl-6-azauracilEthyl vinyl etherAcetone (sensitizer), UV lightBicyclic Azetidine90%

This table showcases various intermolecular [2+2] cycloaddition reactions for azetidine synthesis.

Catalysis provides powerful and often stereoselective routes to azetidine synthesis.

Metal-Catalyzed Formation: Transition metals like palladium, copper, and gold are widely used. nih.govnih.gov Gold catalysts, for instance, can facilitate the oxidative cyclization of N-propargylsulfonamides to generate azetidin-3-ones, which are versatile intermediates. nih.gov This method proceeds through an α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov Copper(I) catalysis has been employed in the 4-exo ring closure of certain precursors to form 3-methylene-1,2-diazetidines. nih.gov Furthermore, palladium catalysts are effective in functionalizing the azetidine ring itself via Heck reactions. nih.gov

Organocatalytic Formation: Organocatalysis offers a metal-free alternative for synthesizing chiral azetidines. nih.govjst.go.jp For example, aza-Morita–Baylis–Hillman (aza-MBH) type domino reactions can produce highly functionalized azetidines. jst.go.jp Another approach involves the enantioselective α-chlorination of aldehydes, followed by reduction and subsequent functionalization to a γ-chloro amine, which then undergoes intramolecular cyclization to yield N-alkyl terminal azetidines with good enantiomeric excess. nih.gov

Catalyst SystemReaction TypeSubstratesProductYieldReference
La(OTf)₃Intramolecular aminolysiscis-3,4-Epoxy amine3-HydroxyazetidineHigh nih.gov
Gold(I) ComplexOxidative CyclizationN-PropargylsulfonamideAzetidin-3-oneGood nih.gov
Copper(I) Bromide4-exo Ring ClosureAllene-containing hydrazine3-Methylene-1,2-diazetidineGood nih.gov
Chiral AmineAsymmetric α-chlorination/cyclizationAldehyde, BenzylamineC2-substituted Azetidine22-32% (overall) nih.gov

This table provides examples of metal-catalyzed and organocatalytic methods for azetidine synthesis.

Highly strained molecules can serve as potent precursors, where the release of ring strain provides a strong thermodynamic driving force for a reaction.

Azabicyclo[1.1.0]butanes (ABBs): These molecules possess significant ring strain and are excellent precursors for the synthesis of complex azetidines. bris.ac.ukchemrxiv.org The strain-release functionalization of ABBs allows for a modular and programmable approach to access stereopure and densely functionalized azetidines. nih.govacs.org For example, electrophile-induced ring-opening of silyl-protected ABB-ketones can lead to the formation of azetidine-containing spirocycles. bris.ac.uk A four-component reaction driven by strain-release has also been developed, allowing for the modular synthesis of diverse substituted azetidines by sequentially adding three different electrophiles to an azabicyclo[1.1.0]butyl-lithium species. nih.gov Recently, a visible-light-driven method using radical strain-release (RSR) photocatalysis has been reported to access functionalized azetidines from ABBs and sulfonylimine precursors. chemrxiv.org

PrecursorStrategyReagentsProductKey FeatureReference
Azabicyclo[1.1.0]butane (ABB)Radical Strain-Release PhotocatalysisSulfonylimine, Organic Photosensitizer, Visible LightDensely functionalized azetidineMild conditions, high yield chemrxiv.org
ABB-ketoneElectrophile-induced spirocyclizationElectrophile (e.g., I₂, NBS)Azetidine-containing spirocycleRapid assembly of spirocycles bris.ac.uk
Azabicyclo[1.1.0]butyl-lithiumFour-component anion relayThree sequential electrophilesSubstituted azetidineModular, diversity-oriented nih.gov

This table summarizes strain-release strategies for synthesizing functionalized azetidines.

Stereoselective Synthesis of this compound

The synthesis of stereochemically defined this compound presents a significant challenge due to the presence of three stereocenters at positions 2, 3, and 4 of the azetidine ring. Achieving control over the relative and absolute stereochemistry of these centers is crucial for its potential applications. This section explores various stereoselective strategies that can be employed for the synthesis of this target molecule.

Diastereoselective Control in Azetidine Ring Closure

The formation of the four-membered azetidine ring is often the key step in which the relative stereochemistry of the substituents is established. nih.gov Intramolecular cyclization of an appropriately substituted acyclic precursor is a common strategy for constructing the azetidine core. The diastereoselectivity of this ring closure is highly dependent on the stereochemistry of the starting material and the reaction conditions employed.

For the synthesis of 2,4-dimethyl-azetidine derivatives, the cyclization of a precursor containing stereocenters at the positions corresponding to C2 and C4 of the final ring can proceed with high diastereoselectivity. The conformational preferences of the transition state during the ring-closing step, which are influenced by steric and electronic factors, will dictate the preferred diastereomer. For instance, a precursor with a defined stereochemical relationship between the future C2 and C4 substituents will likely lead to a product with a predictable relative stereochemistry.

Precursor TypeCyclization StrategyExpected Diastereomeric Control
γ-Amino alcohol with a leaving group at the alcoholIntramolecular nucleophilic substitutionThe stereochemistry of the amino and alcohol groups in the precursor directs the formation of either the cis- or trans-2,4-dimethyl-azetidine.
Substituted β-amino acidRing-closing amidation followed by reductionThe relative stereochemistry of the substituents on the β-amino acid precursor determines the diastereoselectivity of the resulting azetidin-2-one, which can then be reduced.
Epoxy amineIntramolecular epoxide ring-openingThe stereochemistry of the epoxide and the amine in the precursor dictates the relative stereochemistry of the resulting 3-hydroxy-2,4-dimethyl-azetidine.

Controlling the formation of a specific diastereomer of 2,4-dimethyl-azetidine is a critical first step before the introduction of the isopropoxy group at the C3 position.

Enantioselective Methodologies for Chiral Azetidine Formation

The synthesis of enantiomerically pure or enriched this compound requires the use of enantioselective methodologies. These can be broadly categorized into two approaches: the use of chiral starting materials from the "chiral pool" and the application of asymmetric reactions.

The chiral pool approach involves the use of readily available enantiopure starting materials, such as amino acids or their derivatives, to construct the azetidine ring. For example, chiral amino acids can serve as precursors for the synthesis of chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov By starting with a specific enantiomer of an amino acid, it is possible to synthesize the corresponding enantiomer of the azetidine derivative.

Chiral Starting MaterialSynthetic StrategyPotential Chiral Azetidine Intermediate
L- or D-AlanineMulti-step conversion to a γ-amino alcoholEnantiopure 2-methyl-azetidine precursor
Chiral β-amino acidsCyclization and reductionEnantiopure 2,4-dimethyl-azetidin-2-one
Chiral sulfiniminesAsymmetric synthesis of aminesEnantiopure acyclic amine precursor for cyclization

Asymmetric reactions, on the other hand, create the desired stereocenters during the course of the reaction, often with the aid of a chiral catalyst or auxiliary. These methods offer the advantage of potentially creating multiple stereocenters in a single step with high enantioselectivity.

Auxiliary-Mediated and Asymmetric Catalytic Approaches

Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) have been created, the auxiliary can be removed. In the context of azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of the acyclic precursor to control the stereochemistry of the ring-closing step.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral azetidines, various transition metal catalysts with chiral ligands have been developed. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov While this specific reaction may not be directly applicable to the synthesis of this compound, it demonstrates the potential of asymmetric catalysis in this area.

ApproachDescriptionExample Catalyst/Auxiliary System
Chiral AuxiliaryA chiral group is temporarily attached to the substrate to direct the stereochemical outcome of the cyclization.Evans oxazolidinone auxiliary on a precursor to control alkylation stereochemistry.
Asymmetric CatalysisA chiral catalyst is used to create the desired stereocenters in an enantioselective manner.Chiral rhodium or iridium complexes for the asymmetric hydrogenation of an azetine precursor.
OrganocatalysisThe use of small, chiral organic molecules as catalysts.Chiral phosphoric acids or prolinol derivatives to catalyze key bond-forming reactions.

Post-Cyclization Functionalization and Derivatization Strategies

Once the 2,4-dimethyl-azetidine core has been synthesized with the desired stereochemistry, the next step is the introduction and modification of the substituents at the C3 and potentially the C2 and C4 positions. nih.govresearchgate.net

Introduction of the Isopropoxy Moiety: Regioselective Etherification

The most direct approach for the introduction of the isopropoxy group at the C3 position is the regioselective etherification of a 3-hydroxy-2,4-dimethyl-azetidine precursor. This precursor can be obtained through various methods, including the ring-opening of a corresponding epoxy amine or the reduction of an azetidin-3-one.

The Williamson ether synthesis is a classic and reliable method for this transformation. It involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). The choice of base and solvent is crucial to ensure high yields and avoid side reactions.

Etherification MethodReagents and ConditionsAdvantages
Williamson Ether Synthesis3-Hydroxy-2,4-dimethyl-azetidine, NaH or KH, 2-bromopropane, in an aprotic solvent like THF or DMF.Well-established, generally high-yielding.
Mitsunobu Reaction3-Hydroxy-2,4-dimethyl-azetidine, isopropanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).Mild reaction conditions, proceeds with inversion of stereochemistry at the C3 position.
O-Alkylation with Isopropyl Triflates3-Hydroxy-2,4-dimethyl-azetidine, isopropyl trifluoromethanesulfonate (B1224126), a non-nucleophilic base.Highly reactive alkylating agent, can be effective for sterically hindered alcohols.

The regioselectivity of the etherification is generally high for the C3 position, as the hydroxyl group is the most reactive site for this type of functionalization.

Regioselective Introduction and Modification of Methyl Substituents

The regioselective introduction or modification of the methyl substituents at the C2 and C4 positions of a pre-formed azetidine ring is a significantly more challenging task. Direct C-H functionalization of the azetidine ring is difficult to control due to the similar reactivity of the C-H bonds at various positions.

However, some advanced synthetic strategies could potentially be employed. For example, if a suitable functional group is present at the C2 or C4 position, it could be converted into a methyl group. Alternatively, a ring-opening and re-closing strategy could be envisioned, where the azetidine ring is opened to an acyclic intermediate, modified, and then re-cyclized.

More advanced techniques such as directed C-H activation, where a directing group on the azetidine nitrogen guides a metal catalyst to a specific C-H bond, could also be a possibility, although this would represent a cutting-edge and likely complex approach.

StrategyDescriptionPotential Reagents and Conditions
Functional Group InterconversionConversion of an existing functional group (e.g., a carboxyl or hydroxymethyl group) at C2 or C4 to a methyl group.Reduction of a carboxylic acid or tosylation/reduction of an alcohol.
C-H ActivationDirect functionalization of a C-H bond at C2 or C4.Transition metal catalysts (e.g., Rh, Pd, Ir) with specific directing groups.
Ring-Opening/Re-closingCleavage of a C-N or C-C bond of the azetidine ring, modification of the resulting intermediate, and subsequent ring closure.Nucleophilic ring-opening followed by functionalization and intramolecular cyclization.

These strategies for modifying the methyl substituents are less established than the functionalization at the C3 position and would require significant research and development.

Mechanistic Investigations of 3 Isopropoxy 2,4 Dimethyl Azetidine Formation and Reactions

Elucidation of Reaction Pathways for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring in a molecule such as 3-Isopropoxy-2,4-dimethyl-azetidine would likely proceed through an intramolecular cyclization of a suitably functionalized acyclic precursor. A common and effective strategy for forming the azetidine ring is the intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. In the context of our target molecule, a plausible precursor would be a 4-amino-3-isopropoxy-2-methylpentan-1-ol derivative with a leaving group at the C1 position.

Another viable pathway is the intramolecular aminolysis of an epoxide. For instance, a cis-3,4-epoxy amine can undergo regioselective intramolecular aminolysis, catalyzed by a Lewis acid, to afford the corresponding azetidine. This method has been shown to be effective for the synthesis of various substituted azetidines.

Furthermore, radical-based methods offer a modern approach to azetidine synthesis. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a powerful strategy for constructing highly substituted azetidines. researchgate.netnih.gov This reaction proceeds via a cascade of events involving the formation of an α-aminoalkyl radical, its addition to an alkyne to form a vinyl radical, a subsequent 1,5-hydrogen atom transfer (HAT), and a final 4-exo-trig cyclization. researchgate.netnih.gov For the synthesis of this compound, this could involve the reaction of an appropriately substituted amine with an alkyne in the presence of a photocatalyst and a copper source.

The table below summarizes potential reaction pathways for the construction of a 2,4-dialkyl-3-alkoxy-azetidine ring system based on analogous syntheses.

Reaction Pathway Precursor Type Key Transformation Typical Conditions Reference Analogy
Intramolecular Nucleophilic Substitutionγ-amino halide/sulfonateSN2 cyclizationBaseGeneral Azetidine Synthesis
Intramolecular Epoxide Aminolysiscis-3,4-epoxy amineRegioselective ring-openingLewis Acid (e.g., La(OTf)3)General Azetidine Synthesis
[3+1] Radical Cascade CyclizationAliphatic amine and alkynePhoto-induced Cu-catalysisVisible light, Cu catalyst researchgate.netnih.gov

Kinetic and Thermodynamic Considerations in Cyclization Reactions

The formation of a four-membered ring like azetidine is often thermodynamically less favorable than the formation of five- or six-membered rings due to ring strain. However, under kinetic control, the 4-exo cyclization required for azetidine formation can be favored over competing pathways.

In the case of Lewis acid-catalyzed intramolecular aminolysis of epoxides, computational studies on analogous systems have shown that the transition state leading to the azetidine product can be energetically favored over the one leading to the corresponding five-membered pyrrolidine, particularly with cis-epoxy amines. researchgate.net The coordination of the Lewis acid to both the epoxide oxygen and the amine nitrogen can pre-organize the substrate in a conformation that facilitates the 4-exo-tet cyclization.

The table below presents a qualitative comparison of kinetic and thermodynamic factors for different cyclization pathways leading to substituted azetidines.

Cyclization Pathway Kinetic Factors Thermodynamic Factors Controlling Elements
Intramolecular SN2Favored by proximity of reactive centers.Disfavored due to ring strain.Choice of base and solvent.
Intramolecular Epoxide AminolysisTransition state geometry favored by catalyst coordination.Ring strain is a significant barrier.Lewis acid, substrate stereochemistry.
Radical Cascade Cyclization4-exo-trig closure is a kinetically favored process.Ring strain is a consideration, but the overall cascade is often exothermic.Photocatalyst, copper source, substrate structure.

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of the substituents at positions 2 and 4 of the azetidine ring is a critical aspect of its synthesis. For this compound, both cis and trans diastereomers are possible. The stereochemical outcome of the cyclization reaction is determined by the geometry of the transition state.

In the synthesis of 2,4-cis-disubstituted azetidines, the stereoselectivity can be controlled by the choice of starting materials and reaction conditions. For example, the reduction of a cyclic precursor might favor the formation of the cis isomer due to steric hindrance directing the approach of the reducing agent. Computational studies on the origin of selectivity in copper-catalyzed Henry reactions using 2,4-cis-disubstituted amino azetidines as ligands have revealed the importance of the amino-substituent in determining the stereochemical outcome. nih.gov These studies highlight the role of non-covalent interactions in the transition state that favor the formation of one enantiomer over the other.

For the intramolecular aminolysis of a cis-epoxy amine, the reaction is expected to proceed with inversion of configuration at the carbon atom undergoing nucleophilic attack, leading to a specific diastereomer of the azetidine product. The stereochemistry of the starting epoxide directly translates into the stereochemistry of the final product.

In radical cyclizations, the stereochemistry can be more difficult to control. However, the use of chiral catalysts or auxiliaries can induce facial selectivity in the addition of the radical to the multiple bond, leading to an enantioselective synthesis of the azetidine.

The table below outlines the expected stereochemical outcomes and the factors influencing them for the synthesis of 2,4-disubstituted azetidines.

Synthetic Approach Expected Stereochemical Outcome Key Influencing Factors Reference Analogy
Cyclization of Acyclic PrecursorDependent on precursor stereochemistry and reaction mechanism (SN2 inversion).Stereocenters in the starting material, nature of the cyclization.General Principles
Catalytic Asymmetric SynthesisHigh enantiomeric excess (e.e.) can be achieved.Chiral catalyst or ligand, transition state geometry. nih.gov
Diastereoselective ReductionFormation of cis or trans isomers can be controlled.Steric hindrance of the substrate, choice of reducing agent.General Principles

Role of Catalysis in this compound Synthesis (e.g., Lewis acid, organocatalysis, photocatalysis)

Catalysis plays a pivotal role in the efficient and selective synthesis of azetidines. Different catalytic strategies can be envisioned for the formation of this compound.

Lewis Acid Catalysis: Lewis acids such as aluminum, boron, tin, and titanium compounds are commonly used to activate substrates and promote cyclization reactions. wikipedia.org In the context of forming our target molecule, a Lewis acid could be employed to catalyze the intramolecular aminolysis of a corresponding epoxy-amine precursor. researchgate.net The Lewis acid would coordinate to the epoxide oxygen, facilitating its opening by the intramolecular amine nucleophile. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the reaction. For instance, lanthanide triflates have been shown to be excellent catalysts for the regioselective nucleophilic ring opening of epoxides.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Chiral amines, Brønsted acids, or hydrogen-bond donors can be used to catalyze the formation of the azetidine ring. For instance, a chiral Brønsted acid could be used to activate a suitable precursor and control the stereochemistry of the cyclization. The synthesis of 3,3-disubstituted azetidine-ethers has been reported using Brønsted acid catalysis to activate a tertiary benzylic alcohol for reaction with other alcohols. rsc.org

Photocatalysis: Photocatalysis offers a mild and efficient way to generate radical intermediates that can participate in azetidine ring formation. As previously mentioned, a photo-induced copper-catalyzed [3+1] radical cascade cyclization is a promising method for the synthesis of highly substituted azetidines. researchgate.netnih.gov This approach involves the generation of an α-aminoalkyl radical under visible light irradiation in the presence of a photosensitizer and a copper catalyst. The subsequent radical cascade leads to the formation of the azetidine ring. This method is attractive due to its operational simplicity and the use of a cheap and abundant catalyst. researchgate.netnih.gov

The following table summarizes the roles of different catalytic systems in the synthesis of substituted azetidines, which can be extrapolated to the synthesis of this compound.

Catalysis Type Role of Catalyst Potential Application for Target Molecule Advantages Reference Analogy
Lewis Acid Activation of electrophiles (e.g., epoxides), control of regioselectivity.Catalyzing intramolecular aminolysis of an epoxy-amine precursor.High efficiency, potential for stereocontrol. researchgate.netwikipedia.org
Organocatalysis Enantioselective activation of substrates through various modes (e.g., Brønsted acid/base, hydrogen bonding).Asymmetric cyclization of a prochiral precursor.Metal-free, environmentally benign, high enantioselectivity. rsc.org
Photocatalysis Generation of radical intermediates under mild conditions.[3+1] radical cascade cyclization of an amine and an alkyne.Use of visible light, operational simplicity, atom economy. researchgate.netnih.gov

Reactivity and Transformations of 3 Isopropoxy 2,4 Dimethyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring, with approximately 25.4 kcal/mol of ring strain, is significantly more strained than its five-membered counterpart, pyrrolidine, but more stable than the highly reactive three-membered aziridine (B145994) ring. nih.gov This intermediate level of strain is a primary driver for its characteristic ring-opening reactions, which alleviate the steric and torsional strain inherent in the four-membered ring. nih.gov These reactions typically require activation of the azetidine nitrogen, converting it into a better leaving group and thus facilitating nucleophilic attack.

Nucleophilic Ring Opening: Regioselectivity and Stereoselectivity

The nucleophilic ring-opening of azetidines generally proceeds via an SN2 mechanism, particularly after the nitrogen atom has been activated to form a quaternary azetidinium salt. organic-chemistry.org The regioselectivity of this attack is governed by a delicate balance of steric and electronic factors. magtech.com.cn

In the case of 3-Isopropoxy-2,4-dimethyl-azetidine, upon formation of the azetidinium ion (for instance, by reaction with an alkyl halide), a nucleophile can attack either the C2 or C4 carbon. The presence of methyl groups at both C2 and C4 positions introduces steric hindrance. However, the relative steric bulk of the substituents on the nitrogen and the nature of the incoming nucleophile will play a crucial role. For many substituted azetidiniums, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. magtech.com.cn

The isopropoxy group at C3 exerts an electron-withdrawing inductive effect, which can influence the electron density at C2 and C4, potentially making them more susceptible to nucleophilic attack. DFT calculations on similar systems have shown that the substitution pattern on the azetidinium ring is a key determinant of regioselectivity. organic-chemistry.org For instance, studies on C4-methylated azetidinium ions have demonstrated a high regioselectivity for attack at the C2 position. organic-chemistry.org

The stereoselectivity of the ring-opening reaction is also a critical aspect. As the reaction typically follows an SN2 pathway, an inversion of stereochemistry at the attacked carbon center is expected. Therefore, the stereochemistry of the starting azetidine will directly influence the stereochemistry of the resulting acyclic amine product. nih.gov

Table 1: Factors Influencing Nucleophilic Ring Opening of Substituted Azetidines

FactorInfluence on Reactivity and Selectivity
Ring Strain Primary driving force for the reaction, favoring ring-opening.
Nitrogen Activation Essential for creating a good leaving group (azetidinium ion).
Steric Hindrance Directs the nucleophile to the less substituted carbon (C2 or C4).
Electronic Effects Substituents can modulate the electrophilicity of the ring carbons.
Nucleophile Strength Stronger nucleophiles can overcome higher activation barriers.
Stereochemistry Inversion of configuration at the point of nucleophilic attack (SN2).

Electrophilic Ring Opening Mechanisms

Direct electrophilic cleavage of the azetidine ring is less common without subsequent nucleophilic attack. The initial step in most ring-opening reactions involves the electrophilic activation of the nitrogen atom. magtech.com.cn This can be achieved by protonation with strong acids or reaction with other electrophiles like alkyl halides, acyl halides, or chloroformates. magtech.com.cnacs.org This activation transforms the neutral azetidine into a positively charged azetidinium ion, which is significantly more susceptible to ring-opening.

The mechanism then proceeds as a nucleophilic ring-opening, as described in the previous section. The electrophile essentially serves to "turn on" the reactivity of the otherwise relatively stable azetidine ring. The choice of electrophile can also influence the subsequent reaction pathway. For example, the use of a chiral hydrogen-bond donor catalyst has been shown to promote highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org

Strain-Release Driven Transformations

The considerable ring strain of the azetidine core is a key thermodynamic driving force for its transformations. nih.gov This concept of "strain-release" is fundamental to understanding the reactivity of this compound. Any reaction that leads to the opening of the four-membered ring will be energetically favorable due to the release of this inherent strain. chemrxiv.orgunife.itrsc.orgrsc.org

This principle is exploited in various synthetic strategies. For example, the addition of nucleophilic organometallic species to highly strained azabicyclobutanes, which can be considered precursors to substituted azetidines, leads to selective ring-opening and the formation of functionalized azetidines. rsc.org Similarly, radical-based methods can also leverage strain-release to synthesize densely functionalized azetidines. chemrxiv.orgunife.it For this compound, this inherent strain makes it a potential substrate for a variety of ring-opening reactions under appropriate conditions that can overcome the initial activation energy.

Reactions Involving the Isopropoxy Substituent

The isopropoxy group at the C3 position offers a site for further chemical modification.

Cleavage and Derivatization of the Ether Linkage

The ether linkage of the isopropoxy group can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comyoutube.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl carbon in an SN2 or SN1 manner, depending on the conditions, leading to the formation of 3-hydroxy-2,4-dimethyl-azetidine and an isopropyl halide. masterorganicchemistry.com The azetidine ring itself may also be susceptible to opening under these harsh acidic conditions.

Alternatively, derivatization of the isopropoxy group without cleavage might be possible under milder conditions, although this is less commonly reported for simple alkoxy substituents on an azetidine ring.

Reactions at the Methyl Substituents

The methyl groups at the C2 and C4 positions, being sp³-hybridized, are generally less reactive. However, modern synthetic methods have enabled the functionalization of such C-H bonds.

The activation of C(sp³)–H bonds adjacent to a nitrogen atom in heterocyclic systems is a known transformation. rsc.org This can be achieved through various methods, including radical-mediated processes. nih.gov For example, the Hofmann-Löffler-Freytag reaction and its variants involve the generation of a nitrogen-centered radical that can abstract a hydrogen atom from a remote carbon, leading to subsequent functionalization. nih.gov It is conceivable that under appropriate radical conditions, the methyl groups of this compound could undergo halogenation or other functionalizations.

Furthermore, directed C-H activation methodologies, often employing transition metal catalysts, have become powerful tools for the functionalization of otherwise unreactive C-H bonds, although their application to the methyl groups of a substituted azetidine would be a subject for further research. nih.gov

Functionalization of Peripheral Alkyl Groups

The functionalization of the peripheral methyl groups at the C2 and C4 positions of this compound represents a key strategy for introducing molecular diversity. While direct C-H activation of methyl groups on an azetidine ring is a challenging transformation, analogous reactions on similar heterocyclic systems provide insights into potential synthetic pathways.

One plausible approach involves radical-mediated reactions. For instance, Minisci-type reactions, which have been successfully applied to the late-stage functionalization of azines, could potentially be adapted for the methylation of the azetidine core, although such transformations involving methyl radicals remain relatively rare. nih.gov Another strategy could involve photoredox catalysis, which has been utilized for the alkylation of azine-containing pharmaceuticals. nih.gov

Furthermore, the methyl groups could potentially be functionalized through a deprotonation-alkylation sequence, although this would likely require a strong base and careful control of reaction conditions to avoid competing ring-opening reactions. The stereochemical outcome of such a functionalization would be influenced by the existing stereochemistry of the 2,4-dimethyl-azetidine core.

A summary of potential functionalization reactions for the peripheral alkyl groups is presented in Table 1.

Reaction Type Reagents and Conditions Potential Products Analogous System Reference
Radical AlkylationAlkyl iodides, FeSO₄, H₂O₂Further alkylated azetidinesDuncton et al. nih.gov
Photoredox CatalysisAlkylating agents, photocatalyst, lightFurther alkylated azetidinesDiRocco and co-workers nih.gov
Deprotonation-AlkylationStrong base (e.g., LDA), electrophileFunctionalized alkyl groupsShipman et al. nih.gov

Table 1: Potential Functionalization Reactions of Peripheral Alkyl Groups

Oxidative and Reductive Manipulations of the Azetidine Scaffold

The azetidine scaffold of this compound can undergo various oxidative and reductive transformations, leading to the formation of new functional groups or ring-opened products.

Oxidative Manipulations:

Oxidation of the azetidine ring can lead to the formation of azetidin-2-ones or azetidin-3-ones. For instance, gold-catalyzed intermolecular oxidation of alkynes has been employed for the synthesis of azetidin-3-ones from N-propargylsulfonamides. nih.gov While this method is not directly applicable to the pre-formed azetidine ring, it highlights a strategy for accessing oxidized azetidine cores. The isopropoxy group at C3 might influence the regioselectivity of oxidation, potentially directing it towards the C2 or C4 positions.

Reductive Manipulations:

Reductive cleavage of the azetidine ring is a common transformation. N-activated azetidines can undergo ring-opening upon treatment with reducing agents. For example, BF₃·OEt₂-mediated ring-opening of N-activated azetidines with tetraalkylammonium halides affords 1,3-haloamines in excellent yields. acs.org The regioselectivity of such ring-opening reactions is often influenced by the substituents on the azetidine ring. In the case of this compound, the isopropoxy group might direct the nucleophilic attack to either the C2 or C4 position, depending on the reaction conditions and the nature of the activating group on the nitrogen atom.

Table 2 provides a summary of potential oxidative and reductive manipulations.

Transformation Reagents and Conditions Potential Products Analogous System Reference
OxidationOxidizing agents (e.g., m-CPBA)Azetidin-2-ones, Azetidin-3-onesNot directly available, analogous to alkyne oxidation nih.gov
Reductive Ring-OpeningReducing agents (e.g., LiAlH₄), Lewis acids (e.g., BF₃·OEt₂)1,3-amino alcohols, 1,3-haloaminesGhorai et al. acs.org

Table 2: Potential Oxidative and Reductive Manipulations of the Azetidine Scaffold

Rearrangement Reactions

The strained four-membered ring of azetidines makes them susceptible to various rearrangement reactions, often leading to the formation of larger, more stable heterocyclic systems.

One of the most well-known rearrangements is the Stevens rearrangement , which involves the migration of a substituent from the nitrogen atom to an adjacent carbon atom of the ylide intermediate. While typically observed with N-ylides, analogous rearrangements could potentially be induced in this compound under appropriate conditions.

Another important class of rearrangements is ring expansion reactions . For example, the thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles leads to the formation of 2-oxoazetidine-3-carboxylic acid derivatives, which can be considered a ring contraction to form the azetidine ring. nih.gov Conversely, azetidines can undergo ring expansion to form five-membered rings like pyrrolidines. The specific conditions for such rearrangements (thermal, photochemical, or acid/base-catalyzed) would depend on the nature of the substituents on the azetidine ring.

Acid-catalyzed rearrangements of azetidines are also known. For instance, the treatment of N-activated aziridines and azetidines with Lewis acids can promote ring-opening and subsequent rearrangements. acs.org The isopropoxy group at C3 in this compound could play a crucial role in directing the course of such rearrangements.

Table 3 summarizes potential rearrangement reactions.

Rearrangement Type Conditions Potential Products Analogous System Reference
Stevens RearrangementBase, formation of N-ylideSubstituted pyrrolidinesNot directly available, general knowledge
Ring ExpansionThermal, photochemical, acid/base catalysisPyrrolidine derivativesNot directly available, general knowledge
Acid-Catalyzed RearrangementLewis acids (e.g., BF₃·OEt₂)Ring-opened and rearranged productsGhorai et al. acs.org
Wolff Rearrangement (of precursors)Thermal, microwave2-Oxoazetidine derivativesYaremenko et al. nih.gov

Table 3: Potential Rearrangement Reactions of the Azetidine Scaffold

Advanced Structural Elucidation and Conformational Analysis of 3 Isopropoxy 2,4 Dimethyl Azetidine

Spectroscopic Methodologies for Complex Azetidine (B1206935) Derivatives

Spectroscopic techniques are indispensable for determining the intricate structural details of substituted azetidines like 3-Isopropoxy-2,4-dimethyl-azetidine.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, is a cornerstone for the structural analysis of organic molecules. nih.govnih.gov For this compound, these methods would provide critical information on the connectivity of atoms and the relative stereochemistry of the substituents.

Two-dimensional NMR experiments are particularly powerful. slideshare.net Correlation Spectroscopy (COSY) would be used to identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity between the methyl groups and the protons on the azetidine ring. longdom.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which protons are close to each other in space, which is crucial for determining the stereochemical arrangement (cis/trans isomerism) of the methyl and isopropoxy groups on the azetidine ring. libretexts.orgyoutube.com The intensity of NOESY cross-peaks can often correlate with the distance between protons. youtube.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom/Group Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key COSY Correlations Key NOESY Correlations
H-2~3.5-4.0~60-65H-4, 2-CH₃H-4, 3-O-iPr, 2-CH₃
H-3~4.0-4.5~70-75H-4, 3-O-iPr2-CH₃, 4-CH₃
H-4~3.0-3.5~55-60H-2, H-3, 4-CH₃H-2, 2-CH₃, 4-CH₃
2-CH₃~1.1-1.3~15-20H-2H-3, H-4
4-CH₃~1.0-1.2~12-18H-4H-3
3-O-CH(CH₃)₂~3.8-4.2 (CH)~68-72 (CH)3-O-CH(CH₃)₂H-3
3-O-CH(CH₃)₂~1.2-1.4 (CH₃)~22-25 (CH₃)3-O-CH(CH₃)₂H-3

Advanced Mass Spectrometry for Structural Confirmation

Advanced mass spectrometry (MS) techniques are used to determine the molecular weight and confirm the elemental composition of this compound. acs.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.orgchemguide.co.uk For azetidine derivatives, fragmentation often involves specific cleavages of the four-membered ring, and the nature of the substituents heavily influences these pathways. capes.gov.br The analysis of these fragments helps to confirm the presence and location of the isopropoxy and dimethyl groups on the azetidine core. sapub.orgyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₉NO)

Fragment Ion (m/z) Possible Structure/Loss
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
114[M - C₃H₇]⁺ (Loss of isopropyl group)
98[M - C₃H₇O]⁺ (Loss of isopropoxy group)
57[C₄H₉]⁺ or [C₃H₇N]⁺

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Since this compound possesses multiple chiral centers (at C2, C3, and C4), it can exist as different enantiomers and diastereomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a key technique for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. thieme-connect.de Enantiomers will produce mirror-image CD spectra. nih.gov By comparing the CD spectrum of a synthesized sample to that of a known enantiomerically pure standard, the ee can be quantified. nih.gov This method is highly sensitive for detecting even small amounts of an enantiomeric impurity. thieme-connect.de

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govyoutube.com If a suitable single crystal of this compound or a derivative can be grown, X-ray crystallography can provide precise bond lengths, bond angles, and torsional angles. mdpi.comcore.ac.uk This information would unambiguously establish the relative stereochemistry of the substituents and the exact conformation of the azetidine ring in the crystal lattice. nih.gov The resulting crystal structure would serve as a benchmark for validating the conformational analyses performed using spectroscopic and computational methods. nih.gov

Conformational Dynamics of the Azetidine Ring System

The four-membered azetidine ring is not planar and exhibits dynamic conformational behavior. rsc.org

Ring Puckering and Inversion Studies

The azetidine ring typically adopts a puckered conformation to relieve ring strain. rsc.org This puckering can be influenced by the nature and orientation of the substituents on the ring. researchgate.net The ring can undergo a process of inversion, where it flips between two puckered conformations. The energy barrier for this inversion is generally lower in azetidines compared to the more strained aziridines. nih.gov

Computational modeling, in conjunction with variable-temperature NMR studies, can be used to investigate these dynamic processes. acs.orgmit.edu Theoretical calculations can predict the preferred puckered conformation and the energy barrier for ring inversion. These computational insights, when correlated with experimental NMR data, provide a detailed picture of the conformational landscape of this compound in solution. The presence of substituents, such as the isopropoxy and methyl groups, is expected to have a significant impact on the ring's conformational preferences and the dynamics of its inversion. beilstein-journals.org

Rotameric Analysis of Isopropoxy Group

A detailed rotameric analysis of the isopropoxy group in this compound is not available in the current scientific literature. Such an analysis would involve determining the preferred rotational conformations (rotamers) of the isopropoxy substituent relative to the azetidine ring and quantifying the energy differences between them. This would typically be accomplished through a combination of variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry methods.

Computational and Theoretical Investigations on 3 Isopropoxy 2,4 Dimethyl Azetidine

Quantum Mechanical Calculations of Electronic Structure and Stability

No published studies detailing quantum mechanical calculations to determine the electronic structure, molecular orbital energies, electron density distribution, or thermodynamic stability of 3-Isopropoxy-2,4-dimethyl-azetidine are available. Such calculations would typically employ methods like Density Functional Theory (DFT) or ab initio approaches to provide insight into the molecule's fundamental properties.

Molecular Dynamics Simulations for Conformational Space Exploration

There is no available research that has utilized molecular dynamics (MD) simulations to explore the conformational space of this compound. MD simulations are essential for understanding the dynamic behavior of the azetidine (B1206935) ring and its substituents, identifying low-energy conformers, and assessing the flexibility of the molecular structure over time.

Prediction of Reactivity and Reaction Mechanisms

Specific theoretical predictions regarding the reactivity of this compound, such as its susceptibility to nucleophilic or electrophilic attack or its behavior in pericyclic reactions, have not been documented in the scientific literature. Computational models are often used to map potential energy surfaces and elucidate reaction pathways for novel compounds. acs.org

Theoretical Insights into Molecular Interactions and Catalytic Behavior

While azetidines, in general, are explored for their role in medicinal chemistry and as potential inhibitors or ligands for biological targets, there are no theoretical studies focused on the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) of this compound. nih.gov Consequently, its potential catalytic behavior has not been computationally modeled or investigated.

Design Principles for Novel Azetidine Derivatives based on Theoretical Predictions

The design of novel azetidine derivatives is an active area of research, often employing computational methods to predict the properties and activities of new structures. nih.gov However, without foundational theoretical data on this compound itself, there are no specific design principles derived from its theoretical predictions. General principles often involve modifying substituent groups to enhance binding affinity to targets or improve physicochemical properties. nih.govnih.gov

Synthetic Utility and Broader Chemical Applications of 3 Isopropoxy 2,4 Dimethyl Azetidine

3-Isopropoxy-2,4-dimethyl-azetidine as a Chiral Building Block in Advanced Organic Synthesis

Chiral azetidines are recognized as crucial building blocks in asymmetric synthesis, enabling the construction of stereochemically complex molecules. birmingham.ac.ukresearchgate.netresearchgate.net The rigid four-membered ring of azetidine (B1206935) derivatives, when appropriately substituted, can effectively control the stereochemical outcome of reactions. nih.gov The presence of methyl groups at the C2 and C4 positions, along with an isopropoxy group at the C3 position, in this compound introduces multiple stereocenters. This inherent chirality makes it a valuable precursor for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

The utility of chiral azetidines extends to their application in asymmetric catalysis, where they have been employed since the early 1990s to induce asymmetry in a variety of chemical transformations. birmingham.ac.ukresearchgate.netresearchgate.net These include Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. The stereoselective synthesis of chiral C2-symmetric 2,4-disubstituted azetidines has been shown to be effective in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The functional groups on the azetidine ring, such as the isopropoxy group, can be further manipulated, allowing for the introduction of diverse functionalities and the synthesis of a wide array of chiral molecules. elsevierpure.com The ring strain in azetidines can also be exploited in ring-opening reactions to generate functionalized chiral products. nih.gov

The synthesis of non-natural azetidine-based amino acids (Aze) has garnered interest for its applications in protein engineering. acs.orgnih.gov Metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors provides a route to a library of 2-azetidinylcarboxylic acids, which can then be incorporated into peptide chains. acs.org

Integration into Complex Molecular Architectures and Polyamine Ligands

The azetidine scaffold is a key component in the synthesis of complex molecular architectures and polyamine ligands. researchgate.net The introduction of azetidine rings into larger molecules is a desirable strategy in medicinal chemistry and materials science, though it can be challenging due to the inherent strain of the four-membered ring. researchgate.netresearchgate.net The functionalization of the azetidine ring, as seen in this compound, provides handles for its incorporation into more complex structures.

Applications in Materials Chemistry (e.g., polymers, functional materials)

Azetidine derivatives have found applications in materials chemistry, particularly in the synthesis of polymers and functional materials. rsc.org The cationic ring-opening polymerization of azetidine can produce branched poly(propylenimine) (PPI), which has been investigated for use in CO2 capture adsorbents when combined with silica. acs.org The substitution pattern on the azetidine ring can influence the properties of the resulting polymer. For instance, the replacement of L-proline with L-azetidine-2-carboxylic acid in polypeptide chains results in polymers with increased flexibility. nih.gov

Azetidinium-functional resins are another class of materials derived from azetidines. These resins can be used to crosslink polysaccharides like starch and guar (B607891) gum, thereby improving their water resistance and mechanical properties for various industrial applications. google.com The isopropoxy and dimethyl groups of this compound could potentially influence the properties of polymers derived from it, such as solubility and thermal stability. The development of novel functional materials, including those for photopharmacology like functionalized azobenzenes, has been achieved through the synthesis of substituted azetines, which are precursors to azetidines. acs.org

Role in Catalyst Design and Ligand Development

Chiral azetidines are pivotal in the design of catalysts and ligands for asymmetric synthesis. birmingham.ac.ukresearchgate.netresearchgate.net The defined stereochemistry and rigid conformation of the azetidine ring make it an excellent scaffold for creating an effective chiral environment around a metal center. birmingham.ac.ukresearchgate.netresearchgate.net Ligands derived from chiral azetidines have been successfully utilized in a range of asymmetric catalytic reactions. birmingham.ac.ukresearchgate.net

For example, chiral C2-symmetric 2,4-disubstituted azetidines bearing a β-amino alcohol moiety have demonstrated stereoselective catalytic abilities in the asymmetric addition of diethylzinc to aldehydes. researchgate.net The development of new vicinal diamines based on azetidine cores has led to efficient catalytic systems for Suzuki-Miyaura coupling reactions. researchgate.net The specific substituents on the azetidine ring, such as the isopropoxy and dimethyl groups in this compound, would be expected to modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity.

Precursor to Structurally Diverse Heterocyclic Scaffolds

The strained four-membered ring of azetidines makes them valuable precursors for the synthesis of other heterocyclic systems. rsc.org Ring-opening and ring-transformation reactions of azetidines can lead to a variety of more complex and structurally diverse heterocyclic scaffolds. acs.org For example, a visible light-mediated aza Paternò–Büchi reaction provides access to highly functionalized azetidines which can be readily converted into other valuable building blocks. nih.gov

The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates, offers a novel route to azetidines. frontiersin.org Furthermore, the reaction of N-tosyl-azetidines with organotrifluoroborates can lead to ring-opened products. rsc.org The specific substitution pattern of this compound offers multiple reactive sites for such transformations. For instance, the isopropoxy group could be cleaved or modified, and the nitrogen atom could be functionalized to direct ring-opening or rearrangement reactions, leading to the synthesis of novel pyrrolidines, piperidines, or other nitrogen-containing heterocycles. The synthesis of azetidin-3-ones, which are versatile substrates for creating functionalized azetidines, has been achieved through gold-catalyzed intermolecular oxidation of alkynes. nih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of the azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, has seen significant advancements. Key strategies include intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of aziridines or ring contractions of larger heterocycles. rsc.orgrsc.orgmagtech.com.cn The reactivity of azetidines is largely dictated by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain allows for selective ring-opening reactions, providing a pathway to more complex molecular architectures. rsc.orgrsc.org

While specific synthetic routes to 3-Isopropoxy-2,4-dimethyl-azetidine are not extensively documented in publicly available literature, general methods for producing substituted azetidines can be inferred. For instance, the synthesis could potentially be achieved through the cyclization of an appropriately substituted 1,3-amino alcohol or haloamine. researchgate.net Another plausible approach involves the [2+2] cycloaddition of an imine with an alkene, a method that has gained traction for constructing the azetidine core. rsc.org

Unresolved Challenges in this compound Chemistry

The primary challenge in the chemistry of this compound, and azetidines in general, lies in overcoming the synthetic hurdles associated with their strained four-membered ring. researchgate.netmedwinpublishers.commedwinpublishers.com The development of stereoselective synthetic methods to control the cis/trans orientation of the methyl groups at the 2- and 4-positions of the azetidine ring presents a significant challenge.

Furthermore, the selective functionalization of the azetidine ring at specific positions without inducing ring cleavage remains a complex task. The interplay between the isopropoxy group at the 3-position and the methyl groups at the 2- and 4-positions can influence the ring's electronic properties and steric hindrance, adding another layer of complexity to its reactivity and the development of predictable reaction outcomes.

Emerging Trends in Azetidine Synthesis and Applications

Recent years have witnessed the emergence of innovative synthetic methodologies in azetidine chemistry. Photocatalysis, particularly using visible light, has surfaced as a powerful tool for [2+2] cycloadditions to form the azetidine ring under mild conditions. rsc.org The use of novel catalytic systems, including those based on earth-abundant metals, is also a growing trend aimed at making azetidine synthesis more sustainable and cost-effective. nih.govnih.gov

In terms of applications, there is a burgeoning interest in leveraging the unique three-dimensional structure of azetidines in medicinal chemistry. researchgate.netmedwinpublishers.com Azetidine scaffolds are increasingly being incorporated into drug candidates as bioisosteres for other cyclic systems, offering improved physicochemical properties such as metabolic stability and solubility. nih.gov

Prospects for Further Exploration of Novel Azetidine Derivatives and Their Utility

The future of azetidine chemistry is bright, with ample opportunities for the exploration of novel derivatives and their applications. A key area for future research will be the development of divergent synthetic pathways that allow for the rapid generation of a diverse library of substituted azetidines. nih.govacs.org This will be crucial for systematically studying structure-activity relationships and identifying new lead compounds in drug discovery.

Moreover, the investigation of azetidines as chiral ligands and catalysts in asymmetric synthesis is a promising avenue. The constrained conformation of the azetidine ring can provide a unique chiral environment for stereoselective transformations. nih.gov The development of new reactions that harness the strain-release reactivity of the azetidine ring will also continue to be a fertile ground for discovery, enabling the synthesis of complex nitrogen-containing molecules. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for 3-Isopropoxy-2,4-dimethyl-azetidine, and how do reaction conditions influence yield?

The synthesis of azetidine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes reacting a pre-functionalized azetidine ring (e.g., 2,4-dimethylazetidine) with an isopropoxy-containing electrophile under basic conditions . Key factors include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst selection : Palladium-based catalysts (e.g., polyurea-encapsulated Pd) may enhance coupling efficiency .
  • Solvent system : Polar aprotic solvents like DMF or THF improve reagent solubility. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation relies on spectroscopic and computational methods:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can identify methyl (δ 1.0–1.5 ppm) and isopropoxy (δ 3.5–4.5 ppm) groups.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., exact mass ~169.15 g/mol).
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for azetidine derivatives . Cross-referencing with databases like Reaxys or SciFinder ensures alignment with known analogs .

Advanced Research Questions

Q. What is the mechanistic role of the isopropoxy group in modulating the reactivity of the azetidine ring?

The isopropoxy substituent exerts both steric and electronic effects:

  • Steric hindrance : The bulky isopropoxy group at the 3-position can slow nucleophilic attacks on adjacent carbons, directing reactivity to less hindered sites .
  • Electronic effects : The oxygen atom withdraws electron density via induction, polarizing the azetidine ring and stabilizing intermediates during ring-opening reactions . Computational studies (e.g., DFT) can map electron density distribution and predict regioselectivity .

Q. How do stereochemical considerations impact the synthesis and biological activity of this compound?

Azetidine derivatives often exhibit stereochemical complexity due to their constrained ring structure:

  • Stereoisomer formation : The 2,4-dimethyl groups may lead to cis/trans isomerism. Chiral catalysts or enantioselective synthesis (e.g., asymmetric hydrogenation) can control stereochemistry .
  • Biological relevance : Stereochemistry affects binding affinity to biological targets (e.g., enzymes). For example, cis-isomers of 2,4-dimethylazetidine derivatives show higher affinity for certain receptors in molecular docking studies . Chiral HPLC or circular dichroism (CD) is essential for isolating and characterizing stereoisomers .

Q. What strategies resolve contradictions in reported reactivity data for azetidine derivatives?

Discrepancies in reactivity (e.g., divergent reaction pathways under similar conditions) may arise from:

  • Impurity effects : Trace metals or moisture can alter reaction outcomes. Rigorous purification of starting materials is critical .
  • Solvent polarity : Polar solvents stabilize charged intermediates, while nonpolar solvents favor radical pathways. Systematic solvent screening is recommended .
  • Temperature gradients : Small temperature variations (±5°C) can shift product ratios. Use of controlled reactors (e.g., microwave-assisted synthesis) improves reproducibility .

Methodological Notes

  • Data Validation : Cross-check experimental results with computational models (e.g., molecular dynamics simulations) to reconcile observed vs. predicted reactivity .
  • Safety Protocols : Handle azetidine derivatives under inert atmospheres (N2_2/Ar) due to potential sensitivity to oxidation .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and toxicity assessments .

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